molecular formula C5H7NOS B6152187 2-(1,2-thiazol-3-yl)ethan-1-ol CAS No. 1506194-82-6

2-(1,2-thiazol-3-yl)ethan-1-ol

Cat. No.: B6152187
CAS No.: 1506194-82-6
M. Wt: 129.2
InChI Key:
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Description

2-(1,2-thiazol-3-yl)ethan-1-ol is a chemical compound that belongs to the class of thiazoles, which are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. Thiazoles are known for their diverse biological activities and are found in various natural products and synthetic drugs

Preparation Methods

The synthesis of 2-(1,2-thiazol-3-yl)ethan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of ethyl 2-(thiazol-4-yl)acetate with diisobutylaluminum hydride (DIBAL-H) in dichloromethane (DCM) under nitrogen atmosphere. The reaction mixture is stirred at room temperature for several hours, followed by quenching with saturated sodium bicarbonate solution. The organic layer is then extracted, washed with brine, dried over anhydrous sodium sulfate, and concentrated to obtain the desired product .

Chemical Reactions Analysis

2-(1,2-thiazol-3-yl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the compound can yield the corresponding thiazole derivative with a reduced functional group.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups using appropriate reagents and conditions.

Mechanism of Action

The mechanism of action of 2-(1,2-thiazol-3-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. Thiazole derivatives are known to bind to enzymes and receptors, modulating their activity. For example, some thiazole compounds inhibit the activity of topoisomerase II, leading to DNA double-strand breaks and cell death . The exact molecular targets and pathways for this compound may vary depending on its specific application and structure.

Comparison with Similar Compounds

2-(1,2-thiazol-3-yl)ethan-1-ol can be compared with other thiazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological and chemical properties.

Properties

CAS No.

1506194-82-6

Molecular Formula

C5H7NOS

Molecular Weight

129.2

Purity

95

Origin of Product

United States

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